molecular formula C9H10N4 B6351829 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine CAS No. 1368171-75-8

3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine

Cat. No.: B6351829
CAS No.: 1368171-75-8
M. Wt: 174.20 g/mol
InChI Key: VCXFASXHYNDHFM-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring.

Mechanism of Action

Target of Action

The compound 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine is known to interact with several targets. It has been found to inhibit the FLT3-ITD and BCR-ABL pathways . These pathways play crucial roles in cell proliferation and survival, and their dysregulation is often associated with various forms of cancer .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes involved in these pathways. This binding inhibits the activity of the enzymes, thereby disrupting the pathways and preventing the uncontrolled cell proliferation that is characteristic of cancer . The compound has also been found to have potent inhibitory activity against multiple CYP isoforms .

Biochemical Pathways

The FLT3-ITD and BCR-ABL pathways are involved in transmitting signals for cell growth and division. By inhibiting these pathways, the compound disrupts these signals, leading to a reduction in cell proliferation . Additionally, the compound’s interaction with CYP isoforms suggests that it may also affect drug metabolism pathways .

Pharmacokinetics

The compound’s interaction with cyp isoforms suggests that it may be metabolized by these enzymes

Result of Action

The primary result of the compound’s action is a reduction in cell proliferation, which is achieved by inhibiting the FLT3-ITD and BCR-ABL pathways . This can lead to a slowdown in the progression of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the same CYP isoforms could potentially affect the compound’s metabolism and, consequently, its efficacy . Additionally, factors such as pH and temperature could potentially affect the compound’s stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine are largely unexplored. They provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .

Cellular Effects

Related pyrazole-based ligands have been shown to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Molecular Mechanism

It has been suggested that pyrazole-based ligands can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .

Temporal Effects in Laboratory Settings

Related pyrazole-based ligands have been shown to exhibit excellent catalytic activities in the oxidation of catechol to o-quinone .

Dosage Effects in Animal Models

Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .

Metabolic Pathways

It has been suggested that pyrazole-based ligands can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .

Transport and Distribution

Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .

Subcellular Localization

Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with 1-methyl-3-pyrazolecarboxaldehyde in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-3-amine
  • 3-Aminopyridine
  • 1-Methylpyrazole
  • 3-(1-Methyl-1H-pyrazol-4-yl)pyridine

Uniqueness

3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-4-8(12-13)7-3-2-5-11-9(7)10/h2-6H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXFASXHYNDHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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